molecular formula C12H16O4 B14029702 Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

Cat. No.: B14029702
M. Wt: 224.25 g/mol
InChI Key: KXRWQFPKBCDLIB-HXFLIBJXSA-N
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Description

Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents to convert functional groups into less oxidized forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the spirocyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce less oxidized forms of the compound.

Scientific Research Applications

Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(1R,2S,3S,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

InChI

InChI=1S/C12H16O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h6-9H,2-5H2,1H3,(H,13,14)/t6-,7-,8+,9+/m1/s1

InChI Key

KXRWQFPKBCDLIB-HXFLIBJXSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H]([C@@H]1C(=O)O)C23CC3

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)C23CC3

Origin of Product

United States

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